molecular formula C8H8N2 B1344192 5,6-Dimethylpicolinonitrile CAS No. 59146-67-7

5,6-Dimethylpicolinonitrile

Cat. No. B1344192
CAS RN: 59146-67-7
M. Wt: 132.16 g/mol
InChI Key: FVMBQQAAYGQYLB-UHFFFAOYSA-N
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Description

The research on dimethyl bipyridyls and their reactions with other compounds has led to insights into their molecular and crystal structures, as well as their physical properties. In particular, the study of 4,4'-, 5,5'-, and 6,6'-dimethyl-2,2'-bipyridyls has revealed the formation of hydrogen-bonded chains in their complexes with chloranilic acid (CLA). These chains are characterized by N(+)-H···O(-) and O-H···O(-) bridges, which are notably shortest in the 5,5'-dimethyl complex. This particular derivative has been associated with antiferroelectric properties, unlike its 4,4'- and 6,6'- counterparts. The 6,6'-dimethyl complex, however, exhibits a continuous phase transition, as evidenced by various physical measurements such as differential scanning calorimetry and dielectric characteristics .

Synthesis Analysis

The synthesis of dimethyl bipyridyls and their derivatives involves complex reactions that can lead to a variety of products. For instance, the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine has been studied to yield 2,7-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine through an intermediate. The structure of this intermediate was initially assigned as 2-acetamidinomethylene-3-methoxypropionitrile, but further analysis suggested inconsistencies with this assignment. The reaction with sodium methoxide indicated the possible formation of a dimeric compound, leading to the hypothesis of an initial formation of 2-dimethoxymethylacrylonitrile. The subsequent reaction with acetamidine was found to produce 2-methyl-4-amino-5,6-dihydropyrimidine, which helped in revising the structure of the intermediate .

Molecular Structure Analysis

The molecular structure of dimethyl bipyridyls is crucial in determining their physical properties and reactivity. The crystal and molecular structures of these compounds, when complexed with CLA, have been determined through various analytical techniques. The structures are characterized by the presence of hydrogen-bonded chains, which are influenced by the position of the methyl groups on the bipyridyl ring. The length of the hydrogen bonds, particularly the N(+)-H···O(-) bonds, varies depending on the specific dimethyl bipyridyl derivative, with the 5,5'-dimethyl complex having the shortest bonds .

Chemical Reactions Analysis

The chemical reactions involving dimethyl bipyridyls can be complex and yield a variety of products. The reaction mechanism of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine, for example, involves multiple steps and intermediates. The identification and characterization of these intermediates are essential for understanding the reaction pathway and for the synthesis of desired compounds. The revised structure of the intermediate in this reaction was crucial for elucidating the mechanism and for predicting the stability and reactivity of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl bipyridyls are influenced by their molecular structure. The 6,6'-dimethyl-2,2'-bipyridyl complex with CLA, for instance, does not exhibit ferroelectric properties but is characterized by a continuous phase transition. This transition is reflected in its physical properties, such as thermal behavior and dielectric characteristics. The study of these properties provides insights into the potential applications of these compounds in materials science and other fields .

Scientific Research Applications

  • Alzheimer's Disease Research : A derivative of malononitrile was used in a study to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This technique, involving positron emission tomography, is expected to aid in diagnostic assessments and treatment monitoring for Alzheimer's disease (Shoghi-Jadid et al., 2002).

  • Chemistry and Material Science : In a study focusing on π-heterocyclic radical anions, a malononitrile derivative was reduced and characterized. This research provides insights into the behavior of such compounds in chemical reactions and their potential applications in material science (Makarov et al., 2014).

  • Antioxidant Properties : The antioxidant properties of dimethyl sulfoxide, a compound related to malononitrile, were evaluated for potential neuroprotective effects. This research highlights the importance of such compounds in developing new antioxidants for neurological applications (Sanmartín-Suárez et al., 2011).

  • Cancer Research : A study on 5,6-dimethylxanthenone-4-acetic acid (related to 5,6-Dimethylpicolinonitrile) in TNF receptor-1 knockout mice showed its role in anti-tumor activity. This has implications for the development of new cancer treatments (Zhao et al., 2002).

  • Synthesis of Alkaloids : Research on the synthesis of (+-)-hirsutine, an alkaloid, involved the direct addition of dimethyl malonate anion to a 1,4-conjugate iminium salt. This is relevant to pharmaceutical chemistry and the development of new drugs (Lounasmaa et al., 1997).

Safety And Hazards

5,6-Dimethylpicolinonitrile is associated with several hazard statements including H302, H315, H319, and H335 . The precautionary statements associated with this compound include P261, P305+P351+P338 .

properties

IUPAC Name

5,6-dimethylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-4-8(5-9)10-7(6)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMBQQAAYGQYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625611
Record name 5,6-Dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylpicolinonitrile

CAS RN

59146-67-7
Record name 5,6-Dimethyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59146-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of compound 2 in Scheme 4-3 (98 mg, 0.8 mmol) in DCM (10 mL) was added TMSCN (0.2 mL) at room temperature. After the mixture was stirred for 30 min, diethylcarbamic chloride (0.2 mL) was added, and stirred for 24 h. The mixture was concentrated and the residue was purified by combi-flash (MeOH/H2O (NH4HCO3)) to give a white solid. LCMS (ESI) m/z=134 (M+H)+.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
0.2 mL
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a slurry of N-oxide from Step 1 (8.7 g) in CH2Cl2 (125 mL) at r.t. was added trimethylsilylcyanide (9.9 mL, 74.2 mmol). After stirring for 15 minutes, N,N-diethylcarbamoyl chloride (9.4 mL, 74.2 mmol) was added and the resulting mixture was allowed to stir at r.t. for 2.5 days. The reaction was quenched by careful addition of 10% aq. K2CO3, stirred 15 minutes, and extracted (3×) with CH2Cl2. The organic layer was washed with aq. K2CO3, brine, and dried over Na2SO4 /K2CO3. Evaporation of the solvent and purification of the residue by flash chromatography (25% to 50% Et2O in hexanes) yielded 4.13 g of the title compound.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two

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